molecular formula C11H11Cl5O B12750474 Pentachlorophenol, n-pentyl ether CAS No. 98625-02-6

Pentachlorophenol, n-pentyl ether

Cat. No.: B12750474
CAS No.: 98625-02-6
M. Wt: 336.5 g/mol
InChI Key: BHYHFULAWCDERM-UHFFFAOYSA-N
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Description

Pentachlorophenol, n-pentyl ether is an organochlorine compound derived from pentachlorophenol. It is known for its use as a pesticide and disinfectant. This compound is characterized by its high toxicity and persistence in the environment, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers, including pentachlorophenol, n-pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods

Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. For this compound, the process would involve the reaction of pentachlorophenol with n-pentyl alcohol under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenol, n-pentyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and various substituted phenols .

Scientific Research Applications

Pentachlorophenol, n-pentyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentachlorophenol, n-pentyl ether involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to cellular toxicity. The compound binds to mitochondrial proteins, inhibiting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentachlorophenol, n-pentyl ether is unique due to its ether linkage, which can influence its chemical reactivity and environmental persistence. This structural difference can lead to variations in its biological activity and degradation pathways compared to other chlorophenols .

Properties

CAS No.

98625-02-6

Molecular Formula

C11H11Cl5O

Molecular Weight

336.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-pentoxybenzene

InChI

InChI=1S/C11H11Cl5O/c1-2-3-4-5-17-11-9(15)7(13)6(12)8(14)10(11)16/h2-5H2,1H3

InChI Key

BHYHFULAWCDERM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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